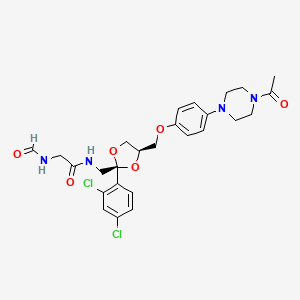

Ketoconazole-N-methylformamide

Description

Contextualization within Ketoconazole (B1673606) Derivative Research

Ketoconazole is a broad-spectrum antifungal agent belonging to the azole class. Its mechanism of action involves the inhibition of ergosterol (B1671047) synthesis, a critical component of fungal cell membranes. veeprho.com Research into ketoconazole derivatives is driven by the need for new antifungal agents to combat resistance and reduce the side effects associated with the parent compound. researchgate.netmdpi.com

The synthesis of ketoconazole derivatives often involves modifications at various sites on the molecule to modulate its biological activity. mdpi.comnih.gov These synthetic efforts can sometimes lead to the formation of process-related impurities or related compounds, which can arise from starting materials, side reactions, or degradation. veeprho.comusp.org Regulatory bodies require strict control over such impurities to ensure the safety and efficacy of the final pharmaceutical product. veeprho.com The study of these related substances is a field of research in itself, as some impurities have been found to possess their own biological activities. nih.gov

The synthesis of novel ketoconazole analogs has been explored to create compounds with specific biological targets, such as inhibitors of the human Pregnane X Receptor (PXR). nih.gov These synthetic routes can involve multiple steps and utilize various solvents and reagents, including polar aprotic solvents like N,N-dimethylformamide (DMF), a close relative of N-methylformamide. nih.govgoogle.comgoogle.com

Significance of N-Methylformamide Moiety in Chemical Transformations

N-Methylformamide (NMF) is a polar organic compound with the chemical formula CH₃NHCHO. wikipedia.orgontosight.ai It is a colorless liquid at room temperature and is miscible with water. wikipedia.orgscribd.com While it shares structural similarities with formamide (B127407) and the widely used solvent N,N-dimethylformamide (DMF), its industrial production and use are less extensive. wikipedia.orgscribd.com

The chemical utility of NMF stems from its bifunctional nature; it contains both a carbonyl (C=O) group and an N-H group, allowing it to act as both a proton donor and acceptor. chemicalbook.com This property, along with its high dielectric constant, makes it a useful solvent in specific applications like aluminum electrolytic capacitors and certain biochemical studies. wikipedia.orgontosight.aichemicalbook.com

In organic synthesis, NMF is primarily used as a reagent. wikipedia.org It can participate in amidation or transamidation reactions and serves as a precursor for the synthesis of methyl isocyanide, a ligand in coordination chemistry. wikipedia.orgchemicalbook.com The N-methylformamide group can be introduced into molecules through reactions like the Goldberg reaction, which uses copper catalysis to couple N-alkylformamides with aryl halides. mdpi.com Furthermore, NMF and its close relative DMF can be used in formylation reactions, such as the Vilsmeier-Haack reaction, to introduce a formyl (-CHO) group onto a substrate. nih.govigmpublication.orgsemanticscholar.org The N-formyl group is a key structural feature in various synthesized molecules and can be a target for further chemical modification. researchgate.net

Table 1: Physicochemical Properties of N-Methylformamide (NMF)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₅NO | wikipedia.org |

| Molar Mass | 59.068 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.011 g·mL⁻¹ (at 25 °C) | wikipedia.org |

| Melting Point | -4 °C | wikipedia.org |

| Boiling Point | 182.6 °C | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

| Refractive Index (n_D) | 1.432 | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30Cl2N4O6 |

|---|---|

Molecular Weight |

565.4 g/mol |

IUPAC Name |

N-[[(2S,4R)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-formamidoacetamide |

InChI |

InChI=1S/C26H30Cl2N4O6/c1-18(34)31-8-10-32(11-9-31)20-3-5-21(6-4-20)36-14-22-15-37-26(38-22,16-30-25(35)13-29-17-33)23-7-2-19(27)12-24(23)28/h2-7,12,17,22H,8-11,13-16H2,1H3,(H,29,33)(H,30,35)/t22-,26-/m1/s1 |

InChI Key |

XRVDJJPAVOFCOR-ATIYNZHBSA-N |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CNC(=O)CNC=O)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Chemical Identification and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are paramount in the field of chemical analysis, offering detailed insights into the molecular framework of a compound. For a molecule with the complexity of a ketoconazole (B1673606) derivative, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be indispensable.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It detects the hydrogen nuclei within the molecule, and the resulting spectrum provides key information based on chemical shifts, signal integrations, and spin-spin coupling patterns. For Ketoconazole-N-methylformamide, one would expect to observe signals corresponding to the aromatic protons of the dichlorophenyl ring, the imidazole (B134444) ring protons, the protons of the dioxolane and piperazine (B1678402) rings, the acetyl methyl group, and the newly introduced N-methyl and formyl protons.

Hypothetical ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Dichlorophenyl-H | 7.0 - 7.5 | m | - |

| Imidazole-H | 7.0 - 8.0 | s | - |

| Piperazine-H | 2.5 - 4.0 | m | - |

| Dioxolane-H | 3.5 - 4.5 | m | - |

| Methoxy-CH₂ | 4.0 - 4.5 | m | - |

| Acetyl-CH₃ | 2.1 | s | - |

| N-CH₃ (formamide) | 2.8 - 3.0 | d or s | ~5 (if coupled to formyl-H) |

| Formyl-H | 8.0 - 8.2 | s or d | ~5 (if coupled to N-CH₃) |

Note: This table is a hypothetical representation of expected data and is not based on experimental results.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. This technique would be crucial for confirming the total number of carbon atoms and identifying the chemical environment of each, including the carbonyl carbon of the formamide (B127407) group and the N-methyl carbon.

Hypothetical ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Formyl C=O | 160 - 165 |

| Acetyl C=O | 168 - 172 |

| Aromatic/Imidazole C | 110 - 150 |

| Dioxolane C | 65 - 85 |

| Methoxy-CH₂ | ~70 |

| Piperazine C | 40 - 55 |

| N-CH₃ (formamide) | 25 - 35 |

| Acetyl-CH₃ | ~21 |

Note: This table is a hypothetical representation of expected data and is not based on experimental results.

To assemble the complete molecular structure and unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule, for instance, through the piperazine and dioxolane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be critical for connecting the various fragments of the molecule, for example, linking the formyl proton to the piperazine ring system.

HRMS is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules like ketoconazole derivatives, as it typically produces intact molecular ions. In a hypothetical HRMS analysis of this compound, the instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy. This would allow for the calculation of a unique molecular formula.

Hypothetical HRMS-ESI Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₂₈H₃₀Cl₂N₅O₄]⁺ ([M+H]⁺) | Value would be calculated | Value would be measured |

Note: The molecular formula and calculated mass are hypothetical, as the exact structure is not confirmed.

An article on the chemical compound “this compound” cannot be generated based on currently available scientific literature. Extensive searches for experimental data pertaining to this specific compound have yielded no results for the required analytical methodologies.

While the compound is listed by some chemical suppliers under the CAS number 1253852-44-6, there is no published research detailing its structural and chemical properties as required by the specific outline for this article. Methodologies such as mass spectrometry, infrared and Raman spectroscopy, single-crystal and powder X-ray diffraction, and chromatographic enantiomeric separation have been applied extensively to the parent compound, ketoconazole, and its various other derivatives and co-crystals. However, this data is not transferable or applicable to "this compound."

Therefore, generating a scientifically accurate and informative article that adheres to the requested structure and content inclusions is not possible without the foundational research and characterization data for this specific compound.

Chiral Recognition and Stereochemical Investigations

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comspectroscopyeurope.comnih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Enantiomers, which are non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com

Vibrational Circular Dichroism (VCD), a variant of CD that measures the differential absorption of circularly polarized infrared light, is particularly well-suited for the structural analysis of small organic molecules. americanlaboratory.comnih.gov The absolute configuration of a molecule can be unambiguously determined by comparing its experimental VCD spectrum with the spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific enantiomer. americanlaboratory.comspectroscopyeurope.comunibe.ch If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample corresponds to that of the calculated enantiomer. americanlaboratory.comspectroscopyeurope.com

A study on the parent compound, ketoconazole, successfully utilized VCD to determine its absolute configuration and solution-state conformation. This approach provides a reliable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. americanlaboratory.com

Table 1: Key Principles of VCD for Absolute Configuration Determination

| Principle | Description |

| Chirality Requirement | Only chiral molecules exhibit a VCD spectrum. |

| Enantiomeric Relationship | Enantiomers produce mirror-image VCD spectra. |

| Comparison with Theory | The experimental VCD spectrum is compared with DFT-calculated spectra for a known enantiomer. |

| Configuration Assignment | A match between the experimental and calculated spectra confirms the absolute configuration. |

Conformational Analysis and Rotational Spectroscopy Studies

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure, including the spatial arrangement of its atoms (conformation).

Gas-phase spectroscopic techniques, such as rotational spectroscopy, provide highly precise information about the conformational preferences of molecules in an isolated environment, free from intermolecular interactions present in solution or the solid state. Rotational spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. Since the rotational constants are directly related to the molecule's moments of inertia, this technique allows for the precise determination of molecular geometry and the identification of different conformers.

While specific rotational spectroscopy studies on this compound have not been reported, research on related imidazole-containing molecules demonstrates the utility of this method. aanda.orgaanda.orgresearchgate.netdntb.gov.uanih.gov For a molecule like this compound, which possesses multiple rotatable bonds, several conformers would be expected to exist in the gas phase. Theoretical calculations would typically be used to predict the geometries and relative energies of the most stable conformers, and these predictions would then be compared with the experimental rotational spectra to identify the conformers present in the sample. The presence of a permanent dipole moment in this compound would make it amenable to study by rotational spectroscopy.

The conformational landscape of azole antifungals, including ketoconazole, is known to be complex, and their flexibility plays a crucial role in their binding to biological targets. nih.govmdpi.comresearchgate.netmdpi.com

The different conformers of a molecule are often in dynamic equilibrium, interconverting between various spatial arrangements. The study of these interconversion dynamics provides insight into the flexibility of the molecule and the energy barriers separating different conformations.

While direct studies on the interconversion dynamics of this compound conformers are not available, the conformational changes of the parent ketoconazole molecule upon binding to its target, the cytochrome P450 enzyme, have been investigated. These studies reveal that azole antifungals can adopt different conformations to fit within the active site of the enzyme, highlighting the importance of conformational flexibility for their biological activity. nih.gov

Techniques such as temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are commonly used to probe the dynamics of conformational interconversion. These methods can provide information on the rates of interconversion and the thermodynamic parameters associated with the conformational equilibrium.

Synthetic Pathways and Chemical Formation Mechanisms

De Novo Synthesis Methodologies

The deliberate synthesis of Ketoconazole-N-methylformamide would be approached as a chemical derivatization of a ketoconazole (B1673606) precursor. The key intermediate for these synthetic routes is deacetyl-ketoconazole, which possesses a reactive secondary amine on the piperazine (B1678402) ring available for functionalization.

The most direct route to synthesize this compound involves the N-formylation of deacetyl-ketoconazole. This precursor can be readily obtained by the deacetylation of ketoconazole under basic conditions. nih.gov The subsequent formylation can be achieved using various established methods for the N-formylation of secondary amines, particularly piperazine structures.

One common method involves the reaction of the amine with formic acid. google.com This process typically involves heating the reactants, often with azeotropic removal of water to drive the reaction to completion. Another effective approach is the use of aqueous formaldehyde (B43269) in the presence of formic acid, which can achieve high yields. wisdomlib.org The reaction chemo-selectively targets the amino group over other functional moieties within the molecule. wisdomlib.org

A summary of potential direct formylation reactions is presented below.

| Precursor | Reagent(s) | Typical Conditions | Product |

| Deacetyl-ketoconazole | Formic Acid (HCOOH) | Heating in a suitable solvent (e.g., Toluene) | This compound |

| Deacetyl-ketoconazole | Acetic Formic Anhydride | Mild conditions, sensitive to moisture | This compound |

| Deacetyl-ketoconazole | Aqueous Formaldehyde / Formic Acid | Toluene or Xylene solvent with Dean-Stark trap | This compound |

A multi-step strategy provides greater control over the reaction and purification of intermediates. This approach follows a convergent synthesis model where the modified piperazine ring is prepared separately before being coupled with the dioxolane portion of the ketoconazole molecule.

Synthetic Scheme:

Preparation of N-formyl-N'-[4-hydroxyphenyl]piperazine: The synthesis begins with the reaction of 4-hydroxyphenylpiperazine with a suitable formylating agent.

Synthesis of the Dioxolane Moiety: Separately, the cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl mesylate intermediate is prepared according to established methods for ketoconazole synthesis. chemicalbook.com

Final Condensation Step: The N-formyl-N'-[4-hydroxyphenyl]piperazine is coupled with the dioxolane mesylate intermediate via a nucleophilic substitution reaction. This etherification step is typically performed in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent to yield the final this compound compound.

Optimization of this multi-step synthesis involves careful selection of solvents, bases, and reaction temperatures for the final condensation step to maximize yield and minimize side reactions.

N-methylformamide (NMF) is a highly polar, high-boiling point solvent that can be utilized in the final step of ketoconazole synthesis. wikipedia.orgchemicalbook.com Its properties are similar to N,N-dimethylformamide (DMF), a solvent cited in patents for the synthesis of ketoconazole derivatives. google.comgoogle.com

In a solvent-assisted approach, NMF serves as the reaction medium for the condensation reaction between the hydroxyphenyl-piperazine intermediate and the dioxolane mesylate. The high dielectric constant of NMF helps to solvate the ionic intermediates and reagents, facilitating the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure a sufficient reaction rate. While primarily acting as a solvent, under these high-temperature conditions, NMF itself can become a reactant, potentially leading to the formation of impurities as discussed in section 3.2.

The synthesis of this compound is an example of a broader strategy involving the modification of the distal piperazine nitrogen of ketoconazole to produce new derivatives. nih.govresearchgate.net Research has shown that this site on the ketoconazole molecule can be readily functionalized to attach various chemical moieties, including arylsulfonamides and other linkers. nih.govnih.gov

This derivatization is often pursued to alter the physicochemical properties or biological activity of the parent compound. The general strategy involves:

Deacetylation of ketoconazole to expose the secondary amine on the piperazine ring, creating a versatile synthetic intermediate. nih.gov

Coupling of this intermediate with a variety of electrophilic reagents to form new covalent bonds at the nitrogen atom. researchgate.net

This approach allows for the creation of a library of ketoconazole derivatives, of which this compound is one theoretical member, enabling the exploration of structure-activity relationships.

Formation as a Process-Related Impurity in Ketoconazole Synthesis

The presence of unwanted chemical entities, even in trace amounts, is a critical concern in pharmaceutical manufacturing. koreascience.krresearchgate.net this compound is not a commonly reported impurity but can plausibly be formed as a process-related byproduct, particularly when formamide-based solvents are used under thermal stress.

The final step in the synthesis of ketoconazole involves the formation of an ether linkage between the piperazine and dioxolane moieties. This reaction is often carried out at elevated temperatures in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methylformamide (NMF). google.comgoogle.com

At high temperatures, solvents like NMF can undergo thermal decomposition. nih.govnih.gov This degradation can generate reactive formylating species. The ketoconazole synthesis mixture contains nucleophilic species, primarily the secondary amine of the deacetyl-ketoconazole impurity (a known precursor and degradant of ketoconazole). This amine can react with the formylating species generated from the solvent, leading to the inadvertent formation of this compound as a byproduct. This mechanism is analogous to impurity formation in other syntheses where DMF pyrolysis leads to side reactions.

The table below outlines potential side reactions in ketoconazole synthesis that could lead to the formation of this compound.

| Reactant(s) | Conditions | Side Reaction | Resulting Impurity |

| Deacetyl-ketoconazole, N-Methylformamide (Solvent) | High Temperature (>150°C) | Thermal decomposition of NMF generates a formylating agent which reacts with the piperazine nitrogen. | This compound |

| Deacetyl-ketoconazole, N,N-Dimethylformamide (Solvent) | High Temperature (>150°C) | Thermal decomposition of DMF generates a formylating agent which reacts with the piperazine nitrogen. | This compound |

This formation pathway highlights the importance of controlling reaction temperatures and carefully selecting solvents during the manufacturing process to minimize the generation of process-related impurities. koreascience.kr

Impurity Profiling in Manufacturing Processes

The control of pharmaceutical impurities is a critical aspect of drug manufacturing to ensure the efficacy and safety of the final product. jocpr.com Impurity profiling, which involves the identification and quantification of unwanted chemicals, is therefore essential. jocpr.com For the drug master file (DMF) of ketoconazole, several potential impurities have been identified and synthesized for use as reference standards in quality control. koreascience.krresearchgate.net

One of the key impurities identified in the context of ketoconazole is designated as Impurity D by the European Pharmacopoeia (Ph. Eur.). nih.gov This impurity, chemically named 1-[4-[[(2RS, 4SR)-2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl) -1, 3-dioxolan-4-yl] methoxy] phenyl] piperazine, is a deacylated form of the parent molecule. jocpr.comjocpr.comjocpr.com The presence of such impurities, even in small amounts, can impact the safety and effectiveness of the pharmaceutical product. jocpr.com

Table 1: Key Identified Impurities of Ketoconazole

| Impurity Name/Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |

|---|---|---|---|---|

| Impurity D (Ph. Eur.) | 1-[4-[[(2RS, 4SR)-2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1, 3-dioxolan-4-yl] methoxy] phenyl] piperazine | C₂₃H₂₅Cl₂N₄O₂ | 489.4 | A hydrolysis degradant. researchgate.netnih.gov |

| N-Oxide Degradent | Not specified | Not specified | 547.43 | An oxidative degradant. nih.gov |

| Ketoconazole Hydroxymethyl Impurity | cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | C₁₄H₁₄Cl₂N₂O₃ | 329.18 | A potential synthetic impurity. pharmaffiliates.com |

| Bromomethyl Impurity | 1-Acetyl-4-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | C₂₃H₂₅BrCl₂N₂O₄ | 544.27 | A potential synthetic impurity. pharmaffiliates.com |

This table is interactive. Click on the headers to sort the data.

Mechanistic Elucidation of Impurity Formation Pathways

The formation of impurities during the manufacturing of ketoconazole can occur through various side reactions in the multi-step synthesis process. The synthesis of ketoconazole itself involves the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) with a mesylate intermediate, cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane mesylate. chemicalbook.com

The formation of Impurity D, the deacylated version of ketoconazole, is a primary example of a process-related impurity that can also be a degradant. It can be synthesized intentionally for use as a reference standard by the hydrolysis of ketoconazole. jocpr.com One documented method involves refluxing ketoconazole with a 10% solution of caustic soda (sodium hydroxide) in methanol (B129727) for 10 hours. jocpr.com This process cleaves the acetyl group from the piperazine ring, yielding the impurity. jocpr.com Understanding such pathways is crucial for developing control strategies in the manufacturing process to minimize the formation of these unwanted substances.

Derivation as a Chemical Degradation Product

Ketoconazole is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. researchgate.net The major degradation pathways are observed under acidic, basic, and oxidative stress. nih.govmdpi.comnih.govresearchgate.net In contrast, the drug substance has been found to be relatively stable under thermal and photolytic stress conditions. nih.gov

Stress Degradation Studies and Conditions

Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradants that could form during storage or use. For ketoconazole, these studies have been performed under the influence of acid, alkali, oxidation, heat, and light. nih.govphmethods.net Significant degradation is consistently reported under acid, base, and oxidative conditions. nih.govnih.gov

One study subjected ketoconazole to 1N HCl and 1N NaOH on a boiling water bath, and to 30% hydrogen peroxide (H₂O₂) with heating. nih.gov These stressed samples were then analyzed to identify and characterize the resulting impurities. nih.gov

Table 2: Summary of Ketoconazole Stress Degradation Studies

| Stress Condition | Reagent/Method | Observation | Major Degradant RRT* | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1N HCl, 100°C water bath | Major degradation observed | 0.80 | nih.gov |

| Base Hydrolysis | 1N NaOH, 100°C water bath | Major degradation observed | 0.80 | nih.gov |

| Oxidation | 30% H₂O₂, 100°C water bath | Major degradation observed | 0.72 | nih.gov |

| Thermal | 105°C for 24h | Stable | - | nih.gov |

| Photolysis | UV light (254 nm) for 24h | Stable | - | nih.gov |

*RRT: Relative Retention Time in HPLC analysis. This table is interactive. Click on the headers to sort the data.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, ketoconazole undergoes significant degradation. nih.govmdpi.com Studies have shown that ketoconazole is least stable at a very low pH, such as pH 1. cabidigitallibrary.orgnih.gov The degradation kinetics in aqueous solutions follow pseudo-first-order kinetics. tandfonline.com

The primary degradation pathway under acid catalysis is the hydrolysis of the acetyl group from the piperazine moiety. nih.gov When a sample of ketoconazole is heated with 1N hydrochloric acid on a boiling water bath, a single major degradation product is formed. nih.gov This hydrolysis degradant has been identified as Impurity D, the same deacylated compound that can be formed during synthesis. jocpr.comnih.gov The mechanism involves the acid-catalyzed attack of water on the amide carbonyl carbon, leading to the cleavage of the N-acetyl bond.

Base-Catalyzed Degradation Mechanisms

Similar to acid-catalyzed degradation, ketoconazole is also labile under basic conditions. nih.govmdpi.com When heated with 1N sodium hydroxide (B78521), ketoconazole degrades to form an impurity that is identical to the one produced under acidic conditions. nih.gov

This base-catalyzed hydrolysis also targets the acetyl group on the piperazine ring. The mechanism involves a nucleophilic attack by a hydroxide ion on the amide carbonyl group, which is a common pathway for amide hydrolysis. This reaction effectively removes the acetyl group, resulting in the formation of the deacylated ketoconazole, also known as Impurity D. jocpr.comnih.gov A laboratory synthesis of this impurity utilizes this exact principle, employing a 10% caustic soda solution to drive the hydrolysis. jocpr.com

Oxidative Decomposition Processes

Ketoconazole is susceptible to oxidative degradation. nih.gov When subjected to oxidative stress, such as heating with 30% hydrogen peroxide, a distinct degradation product is formed, which is different from the hydrolysis product seen under acidic or basic conditions. nih.gov

The major oxidative degradant has been identified as a ketoconazole N-oxide. nih.gov This identification was confirmed by LC-MS analysis, which showed a mass increase of 16 atomic mass units (amu) compared to the parent ketoconazole molecule (531.43 amu vs. 547.43 amu), corresponding to the addition of a single oxygen atom. nih.gov The formation of an N-oxide is a common metabolic and degradation pathway for compounds containing nitrogen atoms within heterocyclic rings, such as the piperazine ring in ketoconazole. nih.govscholars.direct

Thermal Degradation Kinetics and Products

No data is available in the scientific literature regarding the thermal degradation kinetics or the resulting degradation products for this compound. Stress testing of the parent compound, Ketoconazole, at temperatures of 105°C for 24 hours and 60°C for up to 10 days, indicated that the drug substance was stable under these thermal stress conditions. nih.govresearchgate.net

Identification and Characterization of Degradation Products

As no studies on the degradation of this compound were found, there is no information on the identification and characterization of its potential degradation products. Degradation products of the parent compound, Ketoconazole, have been identified under various stress conditions (acid, base, oxidation) using techniques like LC-MS, but these are distinct from this compound. nih.govmdpi.com

Kinetic Modeling of Degradation Processes

There are no available kinetic models for the degradation processes of this compound due to the absence of experimental data on its degradation.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography, a powerful laboratory technique for the separation of mixtures, is the cornerstone for the analysis of Ketoconazole-N-methylformamide. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte and the matrix in which it is present. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for non-volatile and thermally labile compounds like ketoconazole (B1673606) and its derivatives. researchgate.net Gas Chromatography (GC) may be applicable for volatile derivatives or after a derivatization process, while Supercritical Fluid Chromatography (SFC) offers a green alternative with unique selectivity.

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.net Method development for this compound would logically start from established methods for ketoconazole, as the structural similarity is high. The primary goal is to achieve adequate separation from the parent compound, potential precursors, and other related impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of ketoconazole and its related substances due to its suitability for separating moderately polar to nonpolar compounds. pharmacophorejournal.comnih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar.

The development of a robust RP-HPLC method for this compound would involve optimizing several parameters:

Column: Octadecylsilane (C18) columns are frequently used for ketoconazole analysis and would be a suitable starting point. pharmacophorejournal.comnih.govnih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typical. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. pharmacophorejournal.comscielo.br The pH of the aqueous phase is a critical parameter to control the retention and peak shape of ionizable compounds like this compound.

Detection: UV detection is commonly employed, with wavelengths around 230-260 nm being suitable for ketoconazole and its derivatives. pharmacophorejournal.comnih.gov

Here is a table summarizing typical RP-HPLC conditions used for the analysis of ketoconazole, which would be applicable for the method development of this compound:

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. While less common for pharmaceutical analysis than RP-HPLC, it can offer unique selectivity for certain compounds, particularly for separating isomers. For a compound like this compound, NP-HPLC could be explored if adequate separation from closely related, less polar impurities is not achieved with RP-HPLC. The mobile phases in NP-HPLC typically consist of organic solvents like hexane (B92381) or heptane (B126788) mixed with a more polar solvent like isopropanol (B130326) or ethyl acetate.

Ketoconazole possesses two chiral centers, meaning it can exist as four stereoisomers. Consequently, this compound would also be a chiral compound. Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are often required by regulatory agencies. Chiral HPLC is the preferred method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Amylose-based columns have been shown to be effective in the chiral separation of ketoconazole enantiomers. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and low volatility of this compound, direct GC analysis is generally not feasible. The compound would likely decompose at the high temperatures required for volatilization in the GC inlet. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable derivative. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. After derivatization, a GC-Mass Spectrometry (GC-MS) system would provide both quantification and structural information.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is often considered a hybrid of GC and HPLC, combining some of the best features of both. It offers fast separations and is a "greener" alternative to HPLC due to the reduced use of organic solvents. uva.es SFC is particularly well-suited for chiral separations. nih.govnih.gov An amylose-based column with a mobile phase of supercritical CO2 and an organic modifier like ethanol (B145695) has been successfully used for the enantiomeric separation of ketoconazole. nih.gov This approach would be highly applicable to the chiral separation of this compound.

The following table summarizes the conditions for the chiral separation of ketoconazole enantiomers using SFC, which would be a starting point for method development for this compound. nih.gov

Analytical Methodologies for the Detection and Quantification of this compound

A comprehensive review of the analytical techniques for the detection and quantification of the chemical compound "this compound" cannot be provided at this time.

Extensive searches of scientific literature and chemical databases have yielded no specific information or analytical data for a compound identified as "this compound." This suggests that the compound may be a novel or rare substance not yet widely documented in public research, a misnomer, or an internal laboratory designation not used in published literature.

The available body of scientific work extensively covers the analytical methodologies for Ketoconazole and its known related substances, such as degradation products and metabolites. These include impurities like Ketoconazole N-Oxide and N-deacetyl ketoconazole. Methodologies for these compounds are well-established and include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques for the separation and quantification of ketoconazole and its impurities. nih.govmdpi.comscholars.direct

Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is frequently paired with liquid chromatography (LC-MS/MS) for the sensitive and specific detection and structural elucidation of ketoconazole and its metabolites in various matrices, including plasma. nih.govparchem.comwikipedia.orgnih.gov

Forced degradation studies have been conducted on ketoconazole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products, which are then characterized using techniques like LC-MS. nih.govmdpi.comscholars.direct

Spectrophotometric methods , such as UV-Visible (UV-Vis) spectrophotometry, have been developed for the quantification of ketoconazole in pharmaceutical formulations. scholars.directnih.govresearchgate.netguidetopharmacology.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to characterize the solid-state properties of ketoconazole and to study its interactions with other substances in formulations. researchgate.netchemicalbook.commdpi.com

While N,N-dimethylformamide is mentioned as a solvent in the synthesis of some ketoconazole derivatives, there is no literature detailing the formation or analysis of a "this compound" compound. google.com

Without any specific analytical methods, validation data, or research findings pertaining to "this compound," it is not possible to generate the detailed, informative, and scientifically accurate article as requested under the provided outline. Further research or clarification on the identity and existence of this specific compound would be necessary to proceed.

High-Performance Liquid Chromatography (HPLC) Method Development

Impurity Profiling and Purity Assessment

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug substances. For a novel or uncharacterized impurity like this compound, the primary goal would be its identification, quantification, and control in both the bulk drug substance and the final pharmaceutical product. This process typically involves the use of high-resolution analytical techniques to separate the impurity from the main compound and other related substances.

Quantitative Determination in Bulk Materials and Synthetic Batches

The quantitative determination of an impurity such as this compound in bulk materials would necessitate the development of a specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical HPLC method would be optimized to achieve baseline separation of this compound from ketoconazole and other known impurities.

Hypothetical HPLC Method Parameters:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength where both ketoconazole and the impurity have significant absorbance (e.g., 230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The concentration of the impurity would be determined by comparing its peak area to that of a reference standard of known concentration.

Establishment of Reference Standards and Calibration Curves

A crucial step in quantitative analysis is the establishment of a certified reference standard for this compound. This would involve the synthesis and purification of the compound, followed by comprehensive characterization to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Once the reference standard is available, a calibration curve would be constructed. This is generated by preparing a series of solutions of the reference standard at different known concentrations and analyzing them using the developed analytical method. The peak areas obtained are then plotted against the corresponding concentrations to create a linear regression model. This model is then used to calculate the concentration of this compound in unknown samples.

Illustrative Calibration Curve Data:

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.1 | 5,000 |

| 0.5 | 25,000 |

| 1.0 | 50,000 |

| 2.5 | 125,000 |

| 5.0 | 250,000 |

The linearity of the calibration curve is assessed by the correlation coefficient (R²), which should ideally be ≥ 0.999.

Method Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Any new analytical method must be validated to ensure its suitability for its intended purpose. The validation would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This would be demonstrated by showing no interference from ketoconazole, other impurities, or excipients at the retention time of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the calibration curve.

Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a sample with a known amount of the impurity reference standard and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Hypothetical Method Validation Summary:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the analyte's retention time | Complies |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Report value | 0.05 |

| LOQ (µg/mL) | Report value | 0.15 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These calculations provide precise information about molecular geometry, energy levels, and various electronic properties.

The electronic structure of Ketoconazole-N-methylformamide can be thoroughly investigated using methods like Density Functional Theory (DFT). Such calculations help in understanding the distribution of electrons within the molecule, which is key to its stability and reactivity.

A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations This table illustrates the types of data generated from DFT calculations. Specific values for this compound are not available in published literature.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | [Data not publicly available] | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | [Data not publicly available] | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | [Data not publicly available] | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |

| Dipole Moment | [Data not publicly available] | A measure of the overall polarity of the molecule. |

Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for interpreting experimental results.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. mjcce.org.mk These theoretical predictions are instrumental in the assignment of peaks in experimentally obtained NMR spectra, thus confirming the molecular structure.

Vibrational Frequencies : The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. mjcce.org.mk These calculations help identify the characteristic stretching, bending, and torsional modes of the molecule's functional groups. Comparing theoretical spectra with experimental data serves as a validation of the computed equilibrium geometry.

Theoretical modeling can be used to explore the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can delineate the most favorable reaction pathways. This process involves identifying the geometries of reactants, products, and, crucially, the transition states that connect them.

Characterizing the transition state—the highest energy point along a reaction coordinate—is essential for calculating the activation energy of a reaction. This information provides fundamental insights into the reaction kinetics and mechanism, explaining how and how fast the molecule might transform under certain conditions.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wolfram.comchemrxiv.org The MEP surface is colored to represent different values of the electrostatic potential, where red typically indicates electron-rich regions (negative potential) that are prone to electrophilic attack, and blue signifies electron-poor regions (positive potential) susceptible to nucleophilic attack. wolfram.com For a molecule like this compound, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the carbonyl, imidazole (B134444), and dioxolane groups, highlighting these as potential sites for interaction. researchgate.netresearchgate.net

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior.

The three-dimensional structure of this compound is not rigid; it possesses significant conformational flexibility due to the presence of several rotatable single bonds. Molecular dynamics (MD) simulations are a computational method used to explore this flexibility by simulating the atomic motions of the molecule over time. chemrxiv.orgnih.gov

By running MD simulations, it is possible to sample a wide range of possible conformations and identify the most stable, low-energy structures. The results can be represented as a conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry (e.g., key dihedral angles). This analysis reveals the predominant shapes the molecule adopts in solution and the energy barriers for converting between them, which is crucial for understanding its interactions with other molecules. nih.govresearchgate.net

Table 2: Representative Torsional Angles for Conformational Analysis This table illustrates key dihedral angles that would be analyzed in a conformational study of this compound. Specific preferred angles are not available in published literature.

| Torsional Angle | Atoms Defining the Angle | Description |

|---|---|---|

| τ1 | [e.g., C-O-C-C of the methoxy linker] | Rotation around the ether linkage connecting the phenyl and dioxolane rings. |

| τ2 | [e.g., C-C-N-C of the piperazine (B1678402) ring] | Conformation of the piperazine ring. |

| τ3 | [e.g., N-C(=O)-N-C of the N-methylformamide group] | Rotation and planarity of the amide bond. |

Docking Studies for Non-Covalent Interactions

Currently, there is a notable absence of specific docking studies in published scientific literature that focus on the non-covalent interactions of the compound this compound with analytical column phases or solvents. While molecular docking is a widely utilized computational technique to predict the binding orientation and affinity of a ligand to a target, research has primarily centered on the parent compound, ketoconazole (B1673606). For instance, docking studies have been employed to investigate the enantiodiscrimination of ketoconazole enantiomers with chiral selectors like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin nih.gov. These studies use molecular mechanics calculations and semi-empirical methods to understand the binding energy and electronic structures of the complexes formed nih.gov. However, similar computational analyses for this compound are not available.

Solvent-Solute Interaction Modeling in Various Chemical Matrices

Detailed solvent-solute interaction models for this compound in diverse chemical matrices have not been extensively reported. The solubility and interaction of the parent drug, ketoconazole, have been studied in various solvents and solvent mixtures. For example, the solubility of ketoconazole has been investigated in binary mixtures of N-methyl-2-pyrrolidone (NMP) and water, as well as in ethanol (B145695) and water mixtures researchgate.netresearchgate.net. These studies often employ models like the Jouyban–Acree model to correlate and predict solubility at different temperatures researchgate.netscispace.comresearchgate.net. Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of dissolution are also calculated to understand the dissolution process researchgate.net. Hansen solubility parameters have also been used to predict suitable solvents for ketoconazole nih.gov. While these studies provide a framework for understanding solute-solvent interactions, specific computational models detailing the interactions of this compound are not present in the current body of scientific work.

Structure-Chemical Property Relationships (QSPR)

Correlations Between Molecular Descriptors and Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies specifically correlating the molecular descriptors of this compound with its chemical reactivity are not found in the existing literature. QSPR and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the properties and activities of molecules based on their structural features nih.gov. Such analyses have been applied to antifungal drugs, using topological descriptors to explore pharmacokinetic and toxicity properties nih.gov. For other compounds, conceptual Density Functional Theory (DFT) based reactivity descriptors, such as electronegativity, global hardness, and electrophilicity, have been used to analyze chemical reactivity mdpi.com. However, a dedicated QSPR analysis for this compound, linking its specific molecular descriptors to reactivity, has not been documented.

Influence of Structural Modifications on Stability and Selectivity

There is a lack of research on how structural modifications to form this compound influence its stability and selectivity. Studies on the parent compound, ketoconazole, have investigated its photostability, identifying photodegradation products formed upon exposure to UV radiation researchgate.net. The stability of ketoconazole has also been explored in the context of complexation with cyclodextrins, which can enhance its aqueous solubility and stability researchgate.net. These studies highlight the types of investigations that are crucial for understanding a compound's behavior. However, specific data on the stability and selectivity of this compound resulting from its unique structural modification is not available.

Chemical Reactivity and Stability Investigations

Hydrolytic Stability Profiles Across pH Ranges

The hydrolytic stability of ketoconazole (B1673606) is significantly influenced by pH. In aqueous media, ketoconazole is most unstable in acidic conditions, with the degradation rate decreasing as the pH increases. nih.govresearchgate.net Studies have shown that the primary degradation pathway under acidic conditions is specific acid catalysis. nih.gov While direct studies of ketoconazole in N-methylformamide across different pH ranges are not extensively documented, N-methylformamide is a polar aprotic solvent that can influence the local pH and the rate of hydrolysis.

Table 1: Hydrolytic Stability of Ketoconazole at Various pH in Aqueous Solutions

| pH | Stability | Degradation Pathway |

| 1 | Least Stable | Specific Acid Catalysis |

| 7 | More Stable | Minimal Degradation |

| 9 | Most Stable | - |

This table is based on data from aqueous stability studies of ketoconazole and serves as a predictive model for its behavior in N-methylformamide solutions.

It is anticipated that in a formulation containing N-methylformamide, the amide solvent could potentially offer some protection against hydrolysis compared to purely aqueous solutions due to the reduced water activity. However, the inherent instability of ketoconazole in acidic environments remains a critical factor.

Oxidative Reactivity and Antioxidant Interactions

Ketoconazole is susceptible to oxidative degradation. nih.gov The primary site of oxidation is the piperazine (B1678402) ring, leading to the formation of N-oxide derivatives. nih.gov The presence of oxidizing agents, such as hydrogen peroxide, can accelerate this degradation process. nih.gov

The interaction with antioxidants can be complex. For instance, an increase in the concentration of butylated hydroxytoluene (BHT) from 0.05% to 0.4% has been observed to adversely affect the stability of ketoconazole in aqueous formulations. nih.gov

N-methylformamide itself can undergo photo-oxidation in the presence of OH radicals, leading to the formation of various by-products. rsc.orgnih.gov Therefore, in a Ketoconazole-N-methylformamide system, both components could be susceptible to oxidative stress, potentially leading to a complex mixture of degradation products.

Photochemical Reactivity Under Different Light Exposures

Exposure to light, particularly UV radiation, can induce photodegradation of ketoconazole. researchgate.netresearchgate.net Studies have shown that ketoconazole is unstable under both UV-C (254 nm) and UV-A (352 nm) radiation, as well as daylight. researchgate.net The primary photodegradation pathway involves photodechlorination. researchgate.net This degradation leads to a significant decrease in the antifungal activity of the drug. researchgate.net

Table 2: Photodegradation of Ketoconazole Under Various Light Conditions

| Light Source | Wavelength | Observation |

| UV-C | 254 nm | Complete degradation with formation of photoproducts |

| UV-A | 352 nm | Degradation observed |

| Daylight | - | Degradation observed over extended exposure |

This table summarizes findings from studies on ketoconazole solutions and indicates its inherent photosensitivity.

Given that N-methylformamide can also participate in photochemical reactions, formulations containing both substances should be protected from light to prevent degradation of the active pharmaceutical ingredient and the solvent.

Thermal Stability and Decomposition Thermodynamics

Ketoconazole is generally considered stable under normal thermal stress conditions. nih.gov However, at elevated temperatures, degradation can occur. The thermodynamic properties of N-methylformamide, including its heat capacity and vapor pressure, have been extensively studied. nih.gov N-methylformamide has a relatively high boiling point (182.6 °C) and is a liquid at room temperature. wikipedia.org

When heated, N-methylformamide can decompose into gaseous methylamine and other by-products. nih.gov The thermal stability of a this compound mixture would depend on the stability of both individual components. The glass transition temperature (Tg) of amorphous ketoconazole has been determined to be 317.5 K (44.35 °C). nih.gov The presence of a solvent like N-methylformamide could potentially act as a plasticizer, lowering the Tg of amorphous ketoconazole and affecting its physical stability upon heating.

Chemical Compatibility Studies with Diverse Reagents and Solvents

The compatibility of ketoconazole with various excipients and solvents is a critical aspect of formulation development. N-methylformamide is a highly polar solvent and is miscible with water and many organic solvents. wikipedia.orgnih.gov

Ketoconazole's solubility is pH-dependent, requiring an acidic environment to dissolve in water. drugbank.com N-methylformamide is a good solvent for many organic compounds and could potentially be used to dissolve ketoconazole. However, the reactivity of the N-methylformamide with other components in a formulation must be considered. For example, N-methylformamide can react with strong acids or bases.

The compatibility of N-methylformamide with various materials is also a consideration for storage and handling.

Table 3: General Chemical Compatibility of N-methylformamide

| Material | Compatibility |

| Brass | Good |

| Stainless Steel (304, 316) | Good |

| Aluminum | Good |

| Buna-N | Fair |

| Neoprene | Fair |

| EPDM | Poor |

This table provides a general guide to the compatibility of N-methylformamide with common materials and is not specific to a ketoconazole formulation.

Mechanistic Studies of Chemical Transformations and Derivatizations

The chemical structure of ketoconazole, with its imidazole (B134444) and piperazine rings, offers several sites for chemical transformation and derivatization. nih.govnih.gov The distal piperazine nitrogen is a common site for modification to create new derivatives with altered biological activity. nih.govnih.gov

N-methylformamide can act as a reagent in various organic syntheses, particularly in formylation reactions. wikipedia.org While there is no specific literature detailing the direct reaction of ketoconazole with N-methylformamide as a reagent, the potential for such reactions exists under specific conditions. For example, the secondary amine on the piperazine ring of a deacetylated ketoconazole intermediate could potentially react with N-methylformamide or its derivatives.

Mechanistic studies on the degradation of ketoconazole have identified key transformation products. Under oxidative stress, the primary product is the N-oxide of the piperazine ring. nih.gov Hydrolytic degradation under acidic conditions can lead to the cleavage of the dioxolane ring. Photodegradation can result in the loss of a chlorine atom from the dichlorophenyl ring. researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate a detailed article on "this compound" according to the specified outline.

While the compound "this compound" is listed by chemical suppliers, indicating its existence as a synthesized molecule, there is no publicly available research detailing its specific roles or applications in the following areas:

Role and Applications in Chemical Research and Development

Contribution to Understanding Chemical Metabolism Pathways:Extensive studies on the metabolism of ketoconazole (B1673606) have identified numerous metabolites. However, Ketoconazole-N-methylformamide is not mentioned as a metabolite in the reviewed metabolic pathway studies of ketoconazole.

Due to the lack of available scientific data pertaining to the specific functions and applications outlined in the user's request, it is not possible to provide a thorough and scientifically accurate article on "this compound" at this time.

Q & A

Q. What validated analytical methods are recommended for quantifying Ketoconazole-N-methylformamide in pharmaceutical formulations?

Spectrophotometric methods (UV-Vis) and high-performance liquid chromatography (HPLC) are widely used for quantification. For spectrophotometry, ensure linearity in the 2–20 µg/mL range and validate against HPLC using Student’s t-test to confirm accuracy (theoretical t-values ≤ 2.78 at 95% confidence) . Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/hexane/methanol/water/ammonia (40:40:30:2:1) can confirm identity via Rf values . System suitability criteria for HPLC include resolution ≥3 between analyte and internal standard peaks and ≤1.0% RSD for peak area ratios .

Q. How should researchers handle this compound to ensure laboratory safety?

Avoid dust generation and use local exhaust ventilation. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of spills, collect material in sealed containers using non-sparking tools and dispose of via hazardous waste protocols. Do not release into waterways . For fire hazards, use dry powder or CO₂ extinguishers .

Q. What protocols ensure stable sample preparation for spectroscopic analysis of this compound?

Dissolve the compound in methanol (1 mg/mL) and store in amber vials at 4°C. For TLC, prepare a standard solution (10 mg in 10 mL methanol) and spot 5 µL on silica gel plates. Pre-filter solutions through 0.45 µm membranes to remove particulates before HPLC or UV-Vis analysis .

Advanced Research Questions

Q. How can discrepancies in Ketoconazole’s inhibitory effects on steroidogenesis between in vitro and in vivo models be resolved?

Conduct parallel in vitro (adrenal/gonadal cell cultures) and in vivo (rodent models) studies under controlled conditions (pH 7.4, 37°C). Measure cortisol/testosterone suppression via LC-MS and correlate with plasma ketoconazole levels. Use metyrapone as a positive control for 11β-hydroxylase inhibition . Kinetic analysis of enzyme inhibition (e.g., Lineweaver-Burk plots) can clarify mechanism-specific disparities .

Q. What methodological considerations are critical for synthesizing Ketoconazole derivatives like N-methylformamide analogs?

Optimize reaction conditions (e.g., inert atmosphere, 60–80°C) to prevent oxidation. Monitor intermediates via <sup>1</sup>H NMR (e.g., δ 8.1 ppm for formamide protons) and confirm final structure with high-resolution mass spectrometry (HRMS). Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. How can chromatographic separation of this compound from degradation products be optimized during stability studies?

Employ a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50). Adjust flow rate to 1.2 mL/min and column temperature to 30°C. Validate degradation products via GC-MS using electron ionization (70 eV) and compare with reference spectra .

Q. What strategies mitigate solvent interference in spectroscopic assays of this compound?

Use solvent-matched blanks and subtract background absorbance. For UV-Vis, select λ_max at 245 nm (methanol) to avoid overlapping solvent peaks. In HPLC, precondition columns with ≥10 volumes of mobile phase to stabilize baselines .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values for Ketoconazole’s inhibition of cytochrome P450 enzymes?

Replicate assays using standardized protocols (e.g., human liver microsomes, 1 hr pre-incubation with NADPH). Control for variables like protein concentration (0.5–1 mg/mL) and solvent (≤1% DMSO). Compare results with positive controls (e.g., itraconazole for CYP3A4) and apply ANOVA with post-hoc Tukey tests .

Methodological Tables

| Parameter | Spectrophotometry | HPLC |

|---|---|---|

| Linear range (µg/mL) | 2–20 | 5–50 |

| LOD (µg/mL) | 0.5 | 0.2 |

| Precision (% RSD) | ≤1.5 | ≤1.0 |

| Recovery (%) | 98–102 | 99–101 |

| Synthesis QC Check | Acceptance Criteria |

|---|---|

| NMR purity | ≥95% (no impurity peaks >0.1%) |

| HRMS accuracy | ≤2 ppm deviation from theoretical |

| Melting point | 148–150°C (dec.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.